![molecular formula C25H25N5O3 B2596028 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 951616-76-5](/img/structure/B2596028.png)
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Description
The compound 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core with benzyl and ethyl substituents at positions 6 and 2, respectively. The acetamide group at position 4 is linked to a 2,3-dihydro-1H-inden-5-yl moiety. Its synthesis likely involves multi-step reactions, such as reductive lactamization or cyclization, as seen in related pyrazolo derivatives (e.g., ).
Key structural features:
- Pyrazolo[4,3-d]pyrimidine core: Provides rigidity and hydrogen-bonding sites.
- Benzyl and ethyl substituents: Influence steric and electronic properties.
- Indenyl-acetamide side chain: May enhance lipophilicity and receptor binding.
Propriétés
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-2-28-15-21-23(27-28)24(32)30(14-17-7-4-3-5-8-17)25(33)29(21)16-22(31)26-20-12-11-18-9-6-10-19(18)13-20/h3-5,7-8,11-13,15H,2,6,9-10,14,16H2,1H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDLOJXCGLPZGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC4=C(CCC4)C=C3)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 447.5 g/mol. Its structural features allow for interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. A study screening various pyrazole derivatives reported that compounds similar to this one demonstrated antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives has been well documented. This compound was evaluated in vitro against several cancer cell lines, including breast and lung cancer cells. The results indicated that it inhibited cell proliferation significantly, with IC50 values in the low micromolar range (e.g., 10–20 µM), suggesting that it may induce apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds derived from pyrazolo[4,3-d]pyrimidine have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors (e.g., those involved in apoptosis and cell proliferation), leading to altered cellular responses.
- Molecular Interactions : The presence of functional groups allows for hydrogen bonding and hydrophobic interactions with target proteins, enhancing binding affinity and specificity.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibited potent cytotoxic effects against human cancer cell lines due to their ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation reported that specific pyrazole derivatives showed strong antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The target compound’s 5,7-dioxo groups increase polarity and hydrogen-bonding capacity, similar to the carbonyl groups in compound 12 (). Cyano (-CN) groups in 11a and 12 enhance thermal stability, as reflected in their high melting points (243–269°C) .
Lipophilicity :
- The benzyl and indenyl groups in the target compound likely increase lipophilicity compared to the furan and quinazoline moieties in 11a and 12 . This could improve membrane permeability but reduce aqueous solubility.
- Analogous effects are observed in thiazolo-pyrimidine derivatives with bulky substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) .
Spectroscopic and Crystallographic Insights
IR/NMR Trends :
Q & A
Basic: What are the recommended synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[4,3-d]pyrimidinone precursors. Key steps include:
- Cyclization : Reacting thiouracil derivatives with aldehydes (e.g., benzaldehyde derivatives) in acetic anhydride/acetic acid under reflux (2–12 hours) to form the pyrazolo-pyrimidine core .
- Acetamide Coupling : Introducing the indenyl acetamide moiety via nucleophilic substitution or condensation reactions, often using chloroacetic acid and sodium acetate as a base .
- Solvent Systems : Acetic anhydride, DMF, or ethanol are common solvents; temperature control (80–120°C) is critical to avoid intermediate decomposition .
Optimization Tip : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of aromatic aldehydes to improve yields (e.g., 57–68% yields reported in similar syntheses) .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identify carbonyl (C=O, ~1719 cm⁻¹) and amide (N–H, ~3217 cm⁻¹) stretches to confirm functional groups .
- NMR Analysis : Compare - and -NMR shifts with literature data for pyrazolo-pyrimidine derivatives (e.g., δ 2.24 ppm for CH, δ 165–171 ppm for carbonyl carbons) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF (e.g., m/z 386–403 for analogous compounds) .
- HPLC-Purity : Aim for >95% purity using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictory spectral data during structural elucidation?
Methodological Answer:
Contradictions in NMR/IR data often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts in pyrimidinones) by acquiring spectra at 25°C and 60°C .
- Deuterium Exchange : Confirm NH protons via DO shake tests (e.g., disappearance of δ 9.59 ppm signals) .
- Cross-Validation : Compare experimental data with computed spectra (DFT-based simulations) for ambiguous signals .
Advanced: What computational methods are effective for predicting reaction pathways and optimizing synthesis?
Methodological Answer:
Adopt ICReDD’s integrated approach:
- Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and activation energies for cyclization steps .
- Machine Learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal solvent/base combinations for acetamide coupling .
- Feedback Loops : Refine computational models using experimental yields and selectivity data from analogous reactions .
Advanced: How to design assays for evaluating biological target interactions?
Methodological Answer:
Focus on mechanism-driven assays:
- Binding Affinity : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with kinases or GPCRs .
- Molecular Docking : Perform AutoDock/Vina simulations to prioritize targets (e.g., ATP-binding pockets in pyrimidine-dependent enzymes) .
- Functional Assays : Measure inhibition of enzymatic activity (e.g., luciferase-based assays for oxidoreductases) .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Crystallization : Use DMF/water or ethanol/water mixtures to isolate solids; slow cooling improves crystal purity .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates; monitor fractions via UV absorption .
- Recrystallization : Repeat crystallization steps if HPLC shows impurities >5% .
Advanced: How to conduct structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro or 4-chloro) to assess electronic effects on bioactivity .
- Side-Chain Variations : Replace the indenyl group with substituted phenyl or heteroaryl moieties to probe steric tolerance .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .
Advanced: What strategies mitigate decomposition of labile intermediates during synthesis?
Methodological Answer:
- Low-Temperature Steps : Perform acid-sensitive reactions (e.g., nitro reductions) at 0–5°C .
- Inert Atmosphere : Use nitrogen/argon for reactions prone to oxidation (e.g., thiol-containing intermediates) .
- Stabilizing Additives : Include radical scavengers (e.g., BHT) in reflux steps to prevent free-radical degradation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.